![molecular formula C24H25N5O2S B3014070 2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1028685-38-2](/img/structure/B3014070.png)
2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
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Overview
Description
2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C24H25N5O2S and its molecular weight is 447.56. The purity is usually 95%.
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Scientific Research Applications
- Researchers have explored the antimicrobial properties of this compound. For instance, a study synthesized novel derivatives of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one. These derivatives exhibited promising antibacterial activity . Further investigations could explore its efficacy against specific bacterial strains and mechanisms of action.
- Docking simulations revealed that certain piperazine chrome-2-one derivatives, including this compound, interacted with oxidoreductase enzymes. Hydrophobic interactions between the ligand’s aromatic moieties and lipophilic residues in the enzyme’s binding site were observed . Understanding these interactions can guide drug design for enzyme inhibition.
- While the compound showed no antifungal activity against certain Candida strains, derivatives such as 9a and 9d displayed fungicidal activity against C. galibrata ATCC 15126 strain . Investigating its mode of action and potential targets could enhance antifungal drug development.
- Researchers have used molecular modeling techniques to understand the interactions between this compound and biological targets. By analyzing its binding modes and affinity, they aim to optimize its pharmacological properties .
- The compound’s synthesis involves reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with various substituted aromatic aldehydes. Exploring additional derivatives and modifications could lead to improved bioactivity .
Antimicrobial Activity
Enzyme Inhibition
Fungicidal Properties
Molecular Modeling and Structure-Activity Relationships
Chemical Synthesis and Derivatives
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-arylpiperazines , have been found to interact with various targets, including the Mitogen-activated protein kinase 14 .
Mode of Action
Based on its structural similarity to other n-arylpiperazines , it may interact with its targets, leading to changes in cellular processes.
Pharmacokinetics
The compound’s structure suggests that it may have drug-like properties
Result of Action
Compounds with similar structures have been found to have various biological activities, including antimicrobial activity .
properties
IUPAC Name |
2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c30-21(28-14-12-27(13-15-28)16-17-6-2-1-3-7-17)11-10-20-23(31)29-22(25-20)18-8-4-5-9-19(18)26-24(29)32/h1-9,20,25H,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXIWTHIRZFKJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one |
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